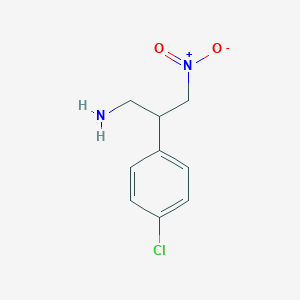

2-(4-Chlorophenyl)-3-nitropropan-1-amine

Description

Properties

CAS No. |

149172-64-5 |

|---|---|

Molecular Formula |

C9H11ClN2O2 |

Molecular Weight |

214.65 g/mol |

IUPAC Name |

2-(4-chlorophenyl)-3-nitropropan-1-amine |

InChI |

InChI=1S/C9H11ClN2O2/c10-9-3-1-7(2-4-9)8(5-11)6-12(13)14/h1-4,8H,5-6,11H2 |

InChI Key |

UCHLASNXBCEDCG-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C(CN)C[N+](=O)[O-])Cl |

Canonical SMILES |

C1=CC(=CC=C1C(CN)C[N+](=O)[O-])Cl |

Synonyms |

3-amino-2-(4-chlorophenyl)nitropropane |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues and Their Properties

Below is a comparative analysis of compounds sharing the 4-chlorophenyl-propanamine backbone with variations in substituents:

Functional Group Impact

- This group may also serve as a precursor for reduction to amine (-NH₂) or formation of heterocycles .

- Fluorine Substituents () : Fluorine atoms improve metabolic stability and membrane permeability, making such compounds candidates for CNS-targeting drugs .

- Pyridine and Amine Modifications () : Dexchlorpheniramine’s dimethylamine and pyridine groups facilitate receptor binding, suggesting that similar modifications in the target compound could enhance pharmacological activity .

Preparation Methods

Nitroalkane Condensation Routes

A principal approach involves the nitroaldol (Henry) reaction between 4-chlorobenzaldehyde and nitroethane. Under basic conditions (e.g., KOH or LiOH in ethanol), the aldehyde undergoes condensation with nitroethane to form β-nitro alcohol intermediates. Subsequent dehydration using acetic anhydride or sulfuric acid yields 3-(4-chlorophenyl)-2-nitroprop-1-ene, which is hydrogenated to the target amine via catalytic hydrogenation (Pd/C, H₂) or stoichiometric reduction (Zn/HCl).

Key challenges include controlling regioselectivity during dehydration and minimizing over-reduction of the nitro group. Studies indicate that microwave-assisted condensation at 80°C improves reaction kinetics, achieving 78% yield of the nitroalkene intermediate.

Reductive Amination of Nitroketones

An alternative pathway employs reductive amination of 3-nitro-1-(4-chlorophenyl)propan-1-one. The ketone is synthesized via Friedel-Crafts acylation of chlorobenzene with nitroacetyl chloride, followed by amination using ammonium acetate and sodium cyanoborohydride in methanol. This method provides moderate enantioselectivity (up to 64% ee) when chiral auxiliaries like (R)-BINAP are incorporated.

Table 1: Comparative Yields for Reductive Amination Methods

| Catalyst System | Solvent | Temperature (°C) | Yield (%) | Selectivity (ee%) |

|---|---|---|---|---|

| NaBH₃CN/MeOH | Methanol | 25 | 52 | N/A |

| Pd/C, H₂ | Ethanol | 60 | 67 | 64 (R) |

| Zn/HCl | THF | 0 | 48 | N/A |

Advanced Catalytic Approaches

Asymmetric Cyclopropanation Techniques

Adapting methodologies from related cyclopropane syntheses (e.g., 2-(3,4-difluorophenyl)cyclopropanamine), researchers have explored rhodium-catalyzed cyclopropanation of 4-chlorostyrene derivatives. Using dirhodium tetraacetate and diazo nitro compounds, this route achieves trans-diastereoselectivity (>8:1 dr) but requires stringent control of diazo reagent stoichiometry to avoid dimerization byproducts.

One-Pot Amidation and Reduction

Johnston et al. demonstrated a one-pot nitro-to-amide conversion using nitroalkanes, isopentyl nitrite, and amines in DMF. Applied to 3-nitro-1-(4-chlorophenyl)propane, this method facilitates direct amidation with ammonia gas, bypassing intermediate isolation. Subsequent reduction with LiAlH₄ yields the primary amine in 61% overall yield.

Critical Parameters:

-

Solvent: DMF enhances nitro group activation but complicates purification.

-

Temperature: Reactions performed at 25°C prevent nitrolic acid decomposition.

Industrial-Scale Considerations

Crystallization and Enantiomer Resolution

Racemic mixtures of 2-(4-Chlorophenyl)-3-nitropropan-1-amine are resolvable via diastereomeric salt formation with (1S)-camphorsulfonic acid. Crystallization from ethyl acetate/heptane (3:1) affords enantiomerically pure (>98% ee) product, critical for pharmaceutical applications.

Emerging Methodologies

Q & A

Q. What are the standard synthetic routes for preparing 2-(4-Chlorophenyl)-3-nitropropan-1-amine, and how can reaction conditions be optimized?

A common approach involves a multi-step synthesis starting with 4-chlorophenyl precursors. For example, a nitroalkylation reaction may introduce the nitro group via Michael addition of nitromethane to a 4-chlorophenyl-substituted α,β-unsaturated carbonyl intermediate. Subsequent reduction of the nitroalkane to the amine can be achieved using catalytic hydrogenation (e.g., H₂/Pd-C) or LiAlH₄ . Optimization includes controlling temperature (0–5°C during nitration to avoid byproducts) and solvent selection (e.g., THF for improved nitro group stability). Purity is enhanced via column chromatography (silica gel, eluent: hexane/ethyl acetate 4:1).

Q. How can the structure of this compound be confirmed using crystallographic and spectroscopic methods?

- X-ray crystallography : Use SHELX software (SHELXL) for structure refinement. Single-crystal diffraction data collected at 100 K can resolve bond angles and stereochemistry, with R-factors < 0.05 indicating high accuracy .

- Spectroscopy :

- ¹H/¹³C NMR : The 4-chlorophenyl aromatic protons appear as a doublet (δ 7.2–7.4 ppm), while the nitro group deshields adjacent protons (δ 4.5–5.0 ppm for CH₂NO₂).

- IR : Strong absorption at ~1520 cm⁻¹ (asymmetric NO₂ stretch) and ~1350 cm⁻¹ (symmetric NO₂ stretch) confirms nitro group presence.

Q. What preliminary assays are recommended to evaluate the biological activity of this compound?

Initial screening should include:

- Receptor binding assays : Radioligand displacement studies (e.g., for serotonin or dopamine receptors) using HEK293 cells expressing target receptors. IC₅₀ values can quantify affinity .

- Enzyme inhibition : Kinetic assays (e.g., fluorometric or colorimetric) to measure inhibition of monoamine oxidases (MAOs) or cytochrome P450 enzymes. Use positive controls (e.g., clorgyline for MAO-A) .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., unexpected NMR splitting patterns) be resolved for this compound?

Contradictions may arise from dynamic processes (e.g., rotamerism of the nitro group) or impurities. Strategies include:

- Variable-temperature NMR : Cool samples to −40°C to slow rotation and simplify splitting patterns.

- 2D NMR (COSY, HSQC) : Assign coupling networks to distinguish between diastereomers or conformers.

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (C₉H₁₁ClN₂O₂) and rule out impurities .

Q. What methodologies are effective for analyzing the stereochemical stability of this compound under varying pH conditions?

- Chiral HPLC : Use a Chiralpak® IA column (mobile phase: hexane/isopropanol 90:10) to monitor enantiomeric excess over time.

- Circular dichroism (CD) : Track changes in optical activity at pH 2–12 to identify racemization thresholds.

- Kinetic studies : Measure half-life of stereochemical integrity via timed aliquots analyzed by HPLC .

Q. How can computational modeling guide the design of derivatives with enhanced receptor binding affinity?

- Docking simulations (AutoDock Vina) : Model interactions with target receptors (e.g., 5-HT₂A). Focus on nitro group H-bonding with Ser159 and chlorophenyl hydrophobic packing .

- QSAR analysis : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values from binding assays. Nitro-to-cyano substitution may improve lipophilicity (clogP) and blood-brain barrier penetration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.